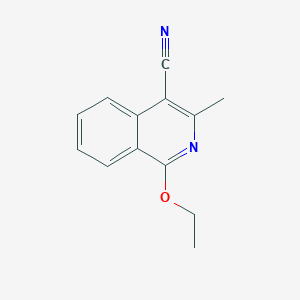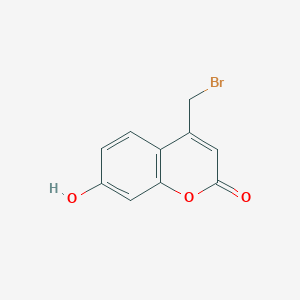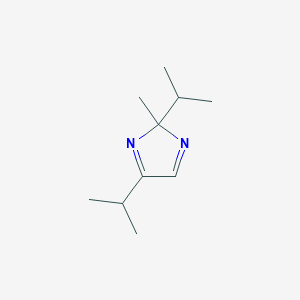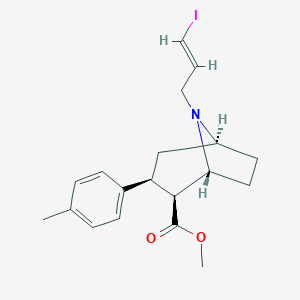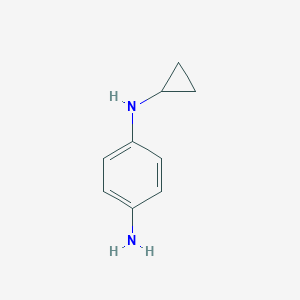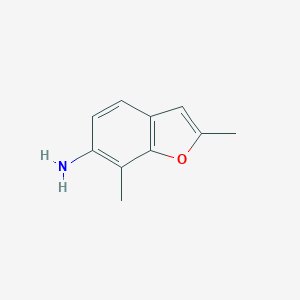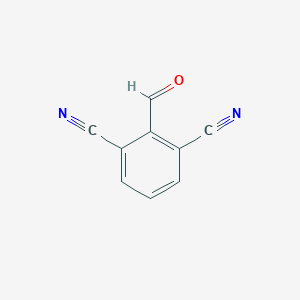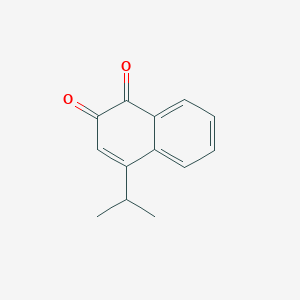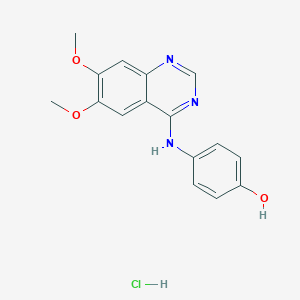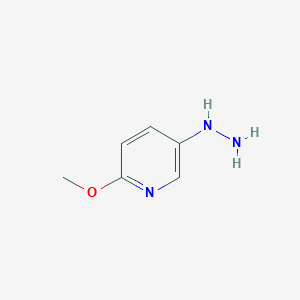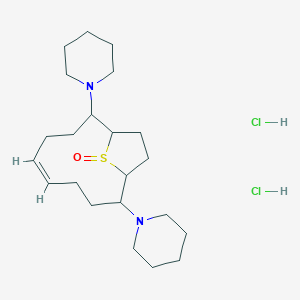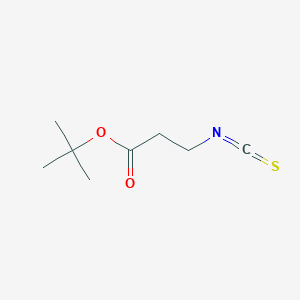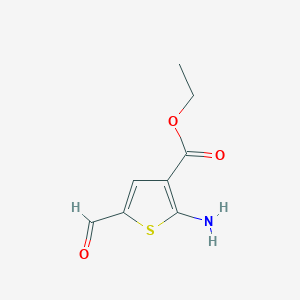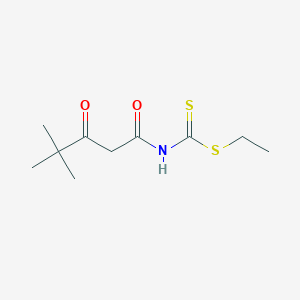
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester, also known as 4,4-dimethyl-1,3-dioxopentylthioethyl ester, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting cells from oxidative damage.
Effets Biochimiques Et Physiologiques
Studies have shown that carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester can exert various biochemical and physiological effects in cells and tissues. It has been found to protect against oxidative stress-induced apoptosis, reduce lipid peroxidation, and enhance mitochondrial function. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester in lab experiments is its ability to scavenge free radicals and inhibit oxidative stress, which can be useful in studying the mechanisms of oxidative stress-related diseases. However, one of the limitations is that its effects may vary depending on the concentration used and the duration of exposure.
Orientations Futures
There are several future directions for the research on carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester. One potential direction is to investigate its potential as a therapeutic agent for oxidative stress-related diseases. Further studies are also needed to elucidate its mechanism of action and to determine the optimal concentration and duration of exposure for its beneficial effects. Additionally, research can be done to explore its potential applications in other fields such as agriculture and food preservation.
In conclusion, carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester is a chemical compound that has shown potential in scientific research due to its antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit oxidative stress makes it a potential candidate for the treatment of oxidative stress-related diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester can be achieved through the reaction of Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentan-2-one with ethanethiol in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiolate, which then reacts with the ketone to form the desired ester product.
Applications De Recherche Scientifique
Carbamodithioic acid, (Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester-1,3-dioxopentyl)-, ethyl ester has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
178408-13-4 |
|---|---|
Nom du produit |
Carbamodithioic acid, (4,4-dimethyl-1,3-dioxopentyl)-, ethyl ester |
Formule moléculaire |
C10H17NO2S2 |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
ethyl N-(4,4-dimethyl-3-oxopentanoyl)carbamodithioate |
InChI |
InChI=1S/C10H17NO2S2/c1-5-15-9(14)11-8(13)6-7(12)10(2,3)4/h5-6H2,1-4H3,(H,11,13,14) |
Clé InChI |
ZNCDQJGYVKCPMX-UHFFFAOYSA-N |
SMILES |
CCSC(=S)NC(=O)CC(=O)C(C)(C)C |
SMILES canonique |
CCSC(=S)NC(=O)CC(=O)C(C)(C)C |
Autres numéros CAS |
178408-13-4 |
Synonymes |
N-ethylsulfanylcarbothioyl-4,4-dimethyl-3-oxo-pentanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



